N-[(2-hydroxy-5-methylphenyl)carbamothioyl]thiophene-2-carboxamide
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Overview
Description
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, a carboxamide group, and a substituted phenyl ring with hydroxy and methyl groups.
Preparation Methods
The synthesis of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with N-(2-hydroxy-5-methylphenyl)thiourea. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as phosphorus oxychloride. The reaction mixture is then neutralized and the product is purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the phenyl ring can be substituted with various nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of antimicrobial resistance.
Material Science: Thiophene derivatives, including this compound, are explored for their applications in organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]thiophene-2-carboxamide can be compared with other similar compounds such as:
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide: This compound has a benzamide group instead of a thiophene ring and exhibits similar biological activities.
N-(2-hydroxy-5-methylphenyl)cyclohexanecarboxamide: This compound contains a cyclohexane ring and is used in similar research applications.
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide: This compound has a benzofuran ring and is studied for its potential antimicrobial properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and research applications.
Properties
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c1-8-4-5-10(16)9(7-8)14-13(18)15-12(17)11-3-2-6-19-11/h2-7,16H,1H3,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQBHWNKJKWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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